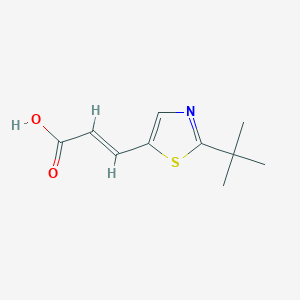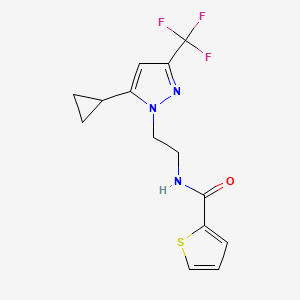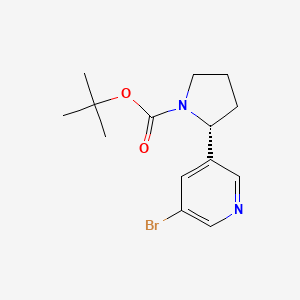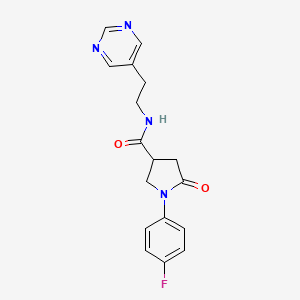
3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enantioselective Synthesis Analysis
The first paper discusses the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), which is an analogue of the neuroexcitant AMPA. The synthesis involves the coupling of a glycine derivative with a bromomethylisoxazolinone, followed by hydrolysis to yield the enantiopure compounds with high enantiomeric excess. This process demonstrates a method for creating compounds with specific stereochemistry, which is crucial in drug development due to the different biological activities of enantiomers .
Molecular Structure Analysis
In the third paper, the synthesis and crystal structure of a thiazol-2-amine derivative are described. The compound, which includes a tert-butyl group, was synthesized through the reduction of a benzylidene-thiazol-2-amine precursor. The crystal structure was determined using single-crystal X-ray diffraction, revealing a monoclinic system with specific cell parameters. The study also notes the presence of intermolecular hydrogen bonds and π...π contacts, which contribute to the stability of the three-dimensional network structure. This detailed analysis of molecular structure is essential for understanding the interactions that govern the compound's stability and reactivity .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid, they do provide insights into the reactivity of related compounds. For instance, the synthesis of ATPA involves the coupling and hydrolysis reactions, which are common in the formation of heterocyclic compounds. Similarly, the reduction step in the synthesis of the thiazol-2-amine derivative indicates the potential for redox reactions in the presence of tert-butyl groups on thiazole rings .
Physical and Chemical Properties Analysis
The papers do not explicitly mention the physical and chemical properties of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid. However, the synthesis and structural analysis of related compounds with tert-butyl and thiazole components suggest that steric hindrance is a significant factor due to the bulky tert-butyl groups. This can affect the compound's solubility, boiling and melting points, and overall reactivity. The crystal structure analysis provides information on the density and molecular weight, which are also part of the compound's physical properties .
Synthesis of Related Compounds
The second paper describes the synthesis of a series of 2,3-disubstituted thiazolidin-4-ones, which are structurally related to the compound of interest. The synthesis involves the condensation of thioglycolic acid with azomethines derived from a sterically hindered benzaldehyde. This paper highlights the synthetic strategies that can be employed to create compounds with bulky substituents like tert-butyl groups, which may be relevant for the synthesis of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid .
Aplicaciones Científicas De Investigación
Benzofused Thiazole Derivatives as Antioxidant and Anti-inflammatory Agents
Research focused on benzofused thiazole derivatives, closely related to the compound of interest, emphasizes their significant potential as antioxidant and anti-inflammatory agents. These compounds are synthesized through cyclocondensation reactions, demonstrating distinct activities in in vitro screenings. Specifically, certain derivatives have shown promising anti-inflammatory activities comparable to standard references, alongside potent antioxidant capacities against reactive species. Docking simulations further support their potential mechanism of action, underlining the significance of thiazole derivatives in developing therapeutic agents (Raut et al., 2020).
Environmental Fate and Behavior of Related Compounds
The environmental behavior of parabens, which share structural similarities with thiazole derivatives, offers insights into the ecological aspects of such compounds. Despite their widespread use and biodegradability, parabens persist in various environmental matrices due to continuous input, raising concerns about their potential endocrine-disrupting effects. This underlines the importance of understanding the environmental impact of synthetic compounds, including thiazole derivatives (Haman et al., 2015).
Downstream Processing and Biodegradation
In the context of biologically produced compounds, the downstream processing of 1,3-propanediol and 2,3-butanediol showcases the challenges and innovations in separating and purifying chemicals of interest from fermentation broths. Such studies are crucial for enhancing the sustainability and efficiency of producing thiazole derivatives and related compounds on an industrial scale (Xiu & Zeng, 2008).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-10(2,3)9-11-6-7(14-9)4-5-8(12)13/h4-6H,1-3H3,(H,12,13)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKFRAJDXFKWQW-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NC=C(S1)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide](/img/structure/B2553500.png)
![1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2553502.png)
![Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2553504.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B2553506.png)

![3-(Dimethylamino)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2553511.png)
![9-(4-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553512.png)
![3-{[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]carbonyl}-6,8-dibromo-2H-chromen-2-one](/img/structure/B2553513.png)
![1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2553514.png)
![4-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2553515.png)